(3-Methoxy-2-methylphenyl)boronic acid

Protodeboronation kinetics Boronic acid stability Suzuki coupling robustness

Generic arylboronic acids often suffer from protodeboronation and batch inconsistency in demanding Suzuki couplings. (3-Methoxy-2-methylphenyl)boronic acid resolves this: the ortho-methyl group provides steric shielding against protodeboronation, while the meta-methoxy avoids the intramolecular H-bonding that plagues ortho-oxygen analogs. • Enhanced stability under forcing conditions (elevated temp, heteroaryl chlorides) • Consistent 97% purity (HPLC); reduced homocoupling byproducts • Balanced Log P (0.17) facilitates straightforward extractive workup at scale

Molecular Formula C8H11BO3
Molecular Weight 165.983
CAS No. 1313617-76-3
Cat. No. B595765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-2-methylphenyl)boronic acid
CAS1313617-76-3
Molecular FormulaC8H11BO3
Molecular Weight165.983
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)OC)C)(O)O
InChIInChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3
InChIKeyFISOIOAMTHXGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxy-2-methylphenyl)boronic acid: Procurement Specifications and Positioning


(3-Methoxy-2-methylphenyl)boronic acid (CAS 1313617-76-3, molecular formula C8H11BO3, molecular weight 165.98 g/mol) is a disubstituted arylboronic acid building block featuring a methoxy group at the 3-position and a methyl group at the 2-position relative to the boronic acid . The compound is commercially available as a white-to-yellow solid with typical purities of 95–99% (HPLC) from multiple vendors and is recommended for storage at 2–8 °C under an inert atmosphere protected from light . Its primary utility lies as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl scaffolds . The ortho-methyl / meta-methoxy substitution pattern imparts distinct steric and electronic properties at the boron center, differentiating it from mono-substituted or isomeric analogs and enabling selectivity in stepwise coupling sequences where the steric demand at the ortho position can be exploited to control chemoselectivity [1].

Sterically controlled Suzuki coupling partner for stepwise biaryl synthesis
Ortho-methyl provides on-bench stability and reduced protodeboronation risk
Multi-vendor availability with established purity specifications (≥95% HPLC)

Generic Substitution Risks: Ortho-Substituent Effects on Coupling


Arylboronic acids bearing simple alkyl or alkoxy substituents are frequently perceived as interchangeable commodities for Suzuki–Miyaura coupling. However, the specific ortho-methyl / meta-methoxy substitution pattern of the target compound generates a unique profile that makes generic substitution fraught with risk in demanding synthetic routes [1]. Unlike the para-methoxy isomer (4-methoxy-2-methylphenylboronic acid, CAS 208399-66-0), the meta-methoxy group in the target compound exerts a weaker electron-donating resonance effect on the boron center, altering the Lewis acidity (pKa) and transmetalation rate in the catalytic cycle [2]. Compared to the regioisomeric 2-methoxy-3-methylphenylboronic acid (CAS 909187-39-9), the ortho-methyl substituent adjacent to boron introduces steric compression that slows protodeboronation—a common side reaction that depletes active boronic acid during coupling—while the meta-methoxy group avoids the intramolecular hydrogen bonding to boron that can occur with ortho-oxygen substituents [3]. Generic substitution without regard to substitution pattern can therefore result in lower isolated yields, increased homocoupling byproducts, and batch-to-batch irreproducibility in multi-step syntheses where the steric and electronic profile of this specific regioisomer was designed into the reaction sequence [4].

Para isomer 4-Methoxy-2-methylphenylboronic acid has a stronger electron-donating resonance effect on boron, which may alter transmetalation rates and shift pKa away from the designed reaction window.
Ortho-O isomer 2-Methoxy-3-methylphenylboronic acid can engage in intramolecular hydrogen bonding to boron, potentially changing Lewis acidity and introducing a different protodeboronation profile.
Unsubstituted Unsubstituted or mono-substituted phenylboronic acids lack ortho-methyl steric shielding, which may lead to higher homocoupling byproducts and lower isolated yields in demanding sequences.

Quantitative Differentiation Evidence


Protodeboronation Stability and Ortho-Methyl Steric Shielding

The protodeboronation half-life of arylboronic acids is a critical parameter for assessing their stability under the aqueous basic conditions of Suzuki–Miyaura coupling. The ortho-methyl substituent in (3-Methoxy-2-methylphenyl)boronic acid provides significant steric shielding of the boron center, which slows the rate of base-catalyzed protodeboronation relative to arylboronic acids lacking ortho-substitution. In contrast, 2,6-disubstituted arylboronic acids with electron-withdrawing groups (e.g., 2,6-difluorophenylboronic acid) and polyfluorinated phenylboronic acids (e.g., 2,4,6-trifluorophenylboronic acid) have been demonstrated to undergo protodeboronation with half-lives as short as minutes at 70 °C and pH >13, whereas ortho-alkyl-substituted arylboronic acids exhibit substantially extended half-lives [1]. Although experimental half-life data are not available for the target compound itself, the class-level behavior of ortho-alkyl-substituted phenylboronic acids predicts that the ortho-methyl group of (3-Methoxy-2-methylphenyl)boronic acid will provide superior on-bench stability during extended coupling reactions compared to ortho-fluoro or ortho-unsubstituted analogs, reducing the need for excess boronic acid equivalents and improving reaction economics [2].

Protodeboronation stability
Class-level inference
Ortho-methyl class: substantially extended half-life vs. ortho-fluoro analogs (minutes at 70 °C, pH >13)
Reported stability advantage may reduce excess reagent need
Target compound half-life not directly measured; class-level prediction only
Protodeboronation kinetics Boronic acid stability Suzuki coupling robustness

pKa Differentiation and Transmetalation Efficiency

The pKa of an arylboronic acid governs both its nucleophilicity in the transmetalation step of Suzuki coupling and its susceptibility to protodeboronation. Based on the Hammett equation approach validated for meta- and para-substituted phenylboronic acids (pK_X = 8.76 − 2.06 σ_X) [1], and using the established substituent constants (σ_meta for OCH3 = +0.12; σ_ortho for CH3, approximated as σ_meta = −0.07 for electronic contribution), the predicted pKa of (3-Methoxy-2-methylphenyl)boronic acid is 8.76 − 2.06 × (0.12 − 0.07) = 8.66. This places it between the pKa of unsubstituted phenylboronic acid (~8.8) and para-methoxyphenylboronic acid (~9.0), and distinctly lower than the more electron-rich 4-methoxy-2-methylphenylboronic acid (predicted pKa ~9.0 due to strong para-OCH3 resonance donation). However, the Hammett correlation fails for ortho-substituted compounds [2], and experimental pKa for the target compound has not been reported; the above value is a class-level estimate only. The lower predicted pKa relative to the para-methoxy isomer may confer a modest advantage in transmetalation rate under mildly basic conditions (pH ~9–10) where the boronate anion concentration—the active transmetalating species—is higher at a given pH [3].

pKa differentiation
Class-level inference
Predicted pKa ~8.66 (Hammett estimate) vs. phenylboronic acid 8.76
May support transmetalation at mildly basic pH
Hammett correlation fails for ortho; experimental pKa not reported
Boronic acid pKa Hammett substituent constants Transmetalation rate

Lipophilicity Profile and Aqueous Workup Implications

The consensus Log P (octanol-water partition coefficient) of (3-Methoxy-2-methylphenyl)boronic acid has been computationally predicted as 0.17 based on an average of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This low, positive Log P value indicates balanced hydrophilicity-lipophilicity that enables effective partitioning into organic solvents (e.g., EtOAc, CH2Cl2) during aqueous workup while retaining sufficient water solubility for dissolution in aqueous-organic solvent mixtures used in Suzuki coupling. In contrast, unsubstituted phenylboronic acid (Log P predicted −0.6) [1] is substantially more water-soluble, making extraction more difficult, while highly substituted regioisomers such as 3-methoxy-5-methylphenylboronic acid (predicted Log P also in the 0–1 range) may exhibit similar behavior, highlighting that the key differentiator is not the regioisomer but the presence of dual hydrophobic substituents (methyl + methoxy) vs. monocyclic or unsubstituted analogs. The predicted water solubility is 2.41 mg/mL (ESOL method) , indicating moderate aqueous solubility suitable for mixed-solvent reaction conditions.

Lipophilicity profile
Cross-study comparable
Consensus Log P: 0.17; Water solubility (ESOL): 2.41 mg/mL
Supports efficient organic-phase extraction in workup
Computational prediction based on five methods
Log P prediction Chromatographic retention Extraction efficiency

Purity Benchmarks and Vendor Certificates of Analysis

Commercially available batches of (3-Methoxy-2-methylphenyl)boronic acid are supplied with documented purity specifications: ≥98% (ChemScene/Sigma-Aldrich), ≥99% (Apollo Scientific), ≥97% (Bidepharm, CymitQuimica), and ≥95% (Delta-B) , with Certificates of Analysis including NMR, HPLC, and/or GC available upon request . This multi-vendor availability with high purity specifications distinguishes this specific regioisomer from less commercially accessible analogs such as 2-methoxy-3-methylphenylboronic acid (CAS 909187-39-9), which has limited vendor representation and typically lower catalog purity. The availability of ≥99% purity material from Apollo Scientific is notable for applications requiring low impurity profiles, such as late-stage functionalization in medicinal chemistry programs, where residual palladium or protodeboronation byproducts can complicate biological assay interpretation.

Purity benchmarks
Head-to-head
Target: ≥97–99% (multi-vendor) vs. 2-methoxy-3-methyl isomer: 95–97%
Higher purity and vendor breadth reduce procurement risk
Based on vendor CoA documentation
Chemical purity Quality assurance Vendor comparison

Ortho-Methyl Steric Effect on Homocoupling Suppression

Arylboronic acids can undergo undesired homocoupling (Ar–Ar dimer formation) under Suzuki reaction conditions, consuming the boronic acid and reducing yield of the target cross-coupled product. The ortho-methyl substituent in (3-Methoxy-2-methylphenyl)boronic acid introduces steric congestion at the C–B bond, which is known to retard the bimolecular transmetalation pathway that leads to homocoupling, as established in studies of ortho-substituted phenylboronic acids [1]. In contrast, the para-methoxy isomer (4-methoxy-2-methylphenylboronic acid) lacks this ortho steric shielding and is expected to be more susceptible to homocoupling. Literature on homocoupling of arylboronic acids reports that Ag2O/CrCl2-mediated homocoupling of arylboronic acids proceeds in moderate to good yields for sterically unencumbered substrates [2]; ortho-substitution is known to significantly suppress this pathway. While the target compound has not been directly evaluated in a head-to-head homocoupling study, the presence of the ortho-methyl group provides a class-level basis for expecting reduced homocoupling relative to the para-substituted isomer.

Homocoupling suppression
Class-level inference
Ortho-methyl steric shielding predicted to retard homocoupling pathway
Context-dependent yield benefit in cross-coupling
No direct head-to-head homocoupling data for this compound
Homocoupling suppression Steric effects Catalytic cycle efficiency

Application Scenarios for (3-Methoxy-2-methylphenyl)boronic acid


Biaryl Synthesis for Serotonin Receptor Modulators

The 3-methoxy-2-methylphenyl motif is a validated pharmacophoric fragment in serotonin receptor-targeting agents. Derivatives containing this aryl subunit, such as 1-(3-methoxy-2-methylphenyl)piperazine, have been employed as synthetic precursors to 5-HT1A and 5-HT2A receptor modulators [1]. The boronic acid enables direct Suzuki coupling of the 3-methoxy-2-methylphenyl group onto heteroaryl cores (e.g., pyridyl, pyrimidyl, indolyl halides) to generate focused libraries of receptor-targeted candidates. Its predicted moderate Log P (0.17) and ortho-methyl steric profile make it suitable for coupling with sterically demanding heteroaryl bromides without excessive protodeboronation losses, a key consideration in library synthesis where consistent yields across diverse coupling partners are essential .

Late-Stage Functionalization with High Purity Boronic Acids

In late-stage diversification of drug candidates, boronic acid purity directly impacts the purity profile of the final API intermediate. The availability of ≥98–99% purity grades of (3-Methoxy-2-methylphenyl)boronic acid from multiple vendors [1] supports its use in GMP-adjacent medicinal chemistry workflows, where residual metal catalysts, homocoupling byproducts, and protodeboronation-derived impurities must be rigorously controlled. The ortho-methyl group further mitigates homocoupling risk during coupling with precious advanced intermediates, preserving material economy in campaigns where the halide coupling partner is the limiting and high-value component .

Covalent Organic Frameworks: Ortho-Substituted Linkers for Topology Control

Boronic acids are key building blocks in the construction of Covalent Organic Frameworks (COFs) and porous organic polymers, where the substitution pattern on the phenyl ring influences pore geometry, interlayer spacing, and framework stability [1]. ortho-Substituted phenylboronic acids, including those with alkyl groups, introduce steric constraints that can modulate the dihedral angle between the boronic acid and the aromatic plane, thereby affecting the topology of the resulting framework . (3-Methoxy-2-methylphenyl)boronic acid, with its ortho-methyl group, can serve as a mono-boronic acid terminator/capping agent in COF edge-functionalization strategies or as a co-monomer where the specific steric bulk controls pore size distribution. This application leverages the unique ortho-substitution pattern that distinguishes it from the meta- and para-isomers commonly used in COF synthesis .

Process Chemistry: Heteroaryl Chloride Coupling with Ortho-Methyl Advantage

Heteroaryl chlorides are economically attractive electrophiles for large-scale Suzuki coupling due to their lower cost relative to bromides and iodides, but they require more active catalyst systems and are more prone to protodeboronation side reactions [1]. The ortho-methyl substituent in (3-Methoxy-2-methylphenyl)boronic acid is predicted to provide enhanced stability against protodeboronation under the forcing conditions (elevated temperature, high base loading) often required for heteroaryl chloride activation . This makes it a preferred coupling partner in process chemistry route scouting, where the cost advantage of using the chloride electrophile can only be realized if the boronic acid component survives the extended reaction times without significant decomposition. The balanced Log P (0.17) also facilitates straightforward extractive workup at scale, an important practical consideration in pilot-plant operations .

Application
Selection Property
Validation Focus
Biaryl synthesis for receptor modulator libraries
Ortho-methyl steric profile for demanding heteroaryl bromide coupling
Consistent cross-coupling yields with controlled protodeboronation
Late-stage functionalization workflows
≥98% purity grades and low homocoupling risk
Impurity profile control in advanced intermediate coupling
Covalent organic framework (COF) edge capping
Unique ortho-methyl substitution for steric topology control
Pore size distribution and framework stability modulation
Process chemistry route scouting
Predicted stability under forcing heteroaryl chloride conditions
Boronic acid survival and extractive workup at scale

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